molecular formula C20H20N2O5 B11541473 Benzyl 2-[(4-methoxyphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate

Benzyl 2-[(4-methoxyphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate

Cat. No.: B11541473
M. Wt: 368.4 g/mol
InChI Key: QBNNRNKLBJEHRD-UHFFFAOYSA-N
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Description

Benzyl 2-[(4-methoxyphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate is an organic compound with a complex structure that includes a benzyl group, a methoxyphenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-[(4-methoxyphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the benzyl and methoxyphenyl groups. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: This step may involve benzylation reactions using benzyl halides and suitable bases.

    Introduction of the Methoxyphenyl Group: This can be done through nucleophilic substitution reactions using 4-methoxyphenyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[(4-methoxyphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 2-[(4-methoxyphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Benzyl 2-[(4-methoxyphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. This may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity.

    Pathways Involved: The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-[(4-hydroxyphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate
  • Benzyl 2-[(4-chlorophenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate

Uniqueness

Benzyl 2-[(4-methoxyphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s effectiveness in various applications.

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

benzyl 2-[(4-methoxyphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C20H20N2O5/c1-26-16-9-7-15(8-10-16)21-19(24)17-11-12-18(23)22(17)20(25)27-13-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,21,24)

InChI Key

QBNNRNKLBJEHRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCC(=O)N2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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